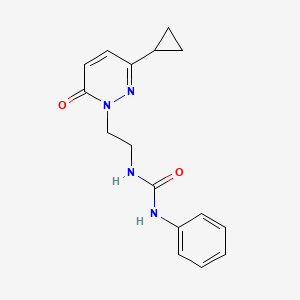

1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-phenylurea

Description

1-(2-(3-Cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-phenylurea is a pyridazinone-derived urea compound characterized by a cyclopropyl-substituted pyridazinone core linked to a phenylurea moiety via an ethyl spacer. The cyclopropyl group may enhance metabolic stability compared to linear alkyl chains, a hypothesis supported by studies on analogous compounds .

Properties

IUPAC Name |

1-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-3-phenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O2/c21-15-9-8-14(12-6-7-12)19-20(15)11-10-17-16(22)18-13-4-2-1-3-5-13/h1-5,8-9,12H,6-7,10-11H2,(H2,17,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNEAUVKGTARQRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN(C(=O)C=C2)CCNC(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-phenylurea is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into its biological activity, synthesizing available research findings, case studies, and relevant data.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₈N₄O₃ |

| Molecular Weight | 306.36 g/mol |

| CAS Number | 2034267-15-5 |

The biological activity of this compound primarily involves its interaction with cellular pathways associated with cell cycle regulation and apoptosis. Research indicates that this compound can induce G1 cell cycle arrest and promote apoptosis in cancer cells. This mechanism is crucial for its potential use as an antitumor agent.

Antitumor Activity

Several studies have highlighted the antitumor properties of this compound:

- In vitro Studies : The compound has been shown to inhibit the proliferation of various cancer cell lines, demonstrating significant cytotoxic effects. For instance, it was observed to reduce cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines by inducing apoptosis through the activation of caspases .

- In vivo Studies : Animal model studies indicated that treatment with this compound resulted in reduced tumor growth and improved survival rates compared to control groups. The mechanism involves the modulation of key signaling pathways such as the PI3K/Akt pathway, which is often dysregulated in cancers .

Case Studies

A notable case study involved a patient with advanced metastatic breast cancer who was administered a treatment regimen including this compound. The results showed a marked reduction in tumor size after several weeks of treatment, alongside manageable side effects. This suggests a promising therapeutic profile for further clinical exploration.

Comparative Analysis

To understand the efficacy of this compound relative to other similar agents, a comparative analysis was conducted:

| Compound Name | Mechanism of Action | Efficacy against Cancer Cell Lines |

|---|---|---|

| This compound | Induces G1 arrest and apoptosis | High (MCF-7, A549) |

| N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-methoxybenzenesulfonamide | Inhibits specific enzymes | Moderate (various lines) |

| N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)quinoxaline-2-carboxamide | Modulates cell growth pathways | High (specific lines) |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with three structurally related molecules, focusing on substituent effects, synthetic routes, and inferred physicochemical/biological properties.

Table 1: Structural and Functional Comparison

Key Differences and Implications

Substituent Effects on Bioactivity The cyclopropyl group in the target compound likely improves metabolic stability compared to the chloro and phenyl substituents in ’s pyridazinones, which are more prone to oxidative degradation .

Synthetic Accessibility The target compound’s synthesis may parallel methods in (alkylation of pyridazinones) and (urea coupling via isocyanates). However, introducing the cyclopropyl group requires specialized reagents, increasing synthetic complexity relative to chloro or methyl analogs .

Safety and Toxicity Unlike ’s dimethylaminopropyl urea (which lacks thorough toxicological data), the target compound’s cyclopropyl moiety may reduce reactive metabolite formation, a common issue with tertiary amines .

Q & A

Q. What are the recommended synthetic pathways for 1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-phenylurea, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis of urea derivatives often involves multi-component coupling reactions. For example, a three-component coupling of triazole, urea, and thiourea under controlled temperature (e.g., 60–80°C) has been reported for analogous triazine-urea derivatives . To optimize efficiency, employ statistical Design of Experiments (DoE) to identify critical parameters (e.g., solvent polarity, catalyst loading, and reaction time). Central Composite Design (CCD) can reduce experimental trials while maximizing yield . Key steps:

- Use nucleophilic substitution to introduce the cyclopropyl-pyridazinone moiety.

- Employ carbodiimide-mediated coupling for urea formation.

- Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane).

Q. What analytical techniques are essential for characterizing this compound’s structure and purity?

Methodological Answer:

- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., cyclopropyl protons at δ ~0.5–1.5 ppm; urea NH signals at δ ~6–8 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]) with <2 ppm error.

- HPLC-PDA : Assess purity (>95%) using C18 columns (acetonitrile/water mobile phase, UV detection at 254 nm).

- FT-IR : Identify carbonyl (C=O, ~1650–1700 cm) and urea (N-H, ~3300 cm) stretches.

Q. What safety precautions are advised for handling this compound in laboratory settings?

Methodological Answer: While specific toxicological data for this compound are unavailable, analogous urea derivatives require:

- PPE : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation of dust or vapors (precautionary statement P261/P262) .

- Waste Disposal : Neutralize with dilute acetic acid before incineration.

Advanced Research Questions

Q. How can reaction conditions be tailored to improve regioselectivity in pyridazinone functionalization?

Methodological Answer: Regioselectivity in pyridazinone derivatives is influenced by electronic and steric factors. Computational tools (e.g., DFT calculations) predict reactive sites by mapping Fukui indices or electrostatic potentials . Experimentally:

Q. What computational strategies are effective for predicting this compound’s pharmacokinetic properties?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Simulate binding to cytochrome P450 enzymes (CYP3A4/2D6) to predict metabolic stability.

- ADMET Prediction Tools : Use SwissADME or ADMETlab to estimate solubility (LogP <3), permeability (Caco-2 model), and toxicity (AMES test).

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Study interactions with biological targets (e.g., kinase inhibitors) to guide structural modifications .

Q. How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

- Dose-Response Replication : Test the compound in standardized assays (e.g., MTT for cytotoxicity) across multiple cell lines (e.g., HEK293, HeLa) to confirm IC consistency.

- Off-Target Profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify non-specific interactions.

- Meta-Analysis : Apply hierarchical clustering to published datasets, adjusting for variables like solvent (DMSO vs. saline) and exposure time .

Q. What methodologies are recommended for studying this compound’s potential as a kinase inhibitor?

Methodological Answer:

- Enzyme Assays : Use recombinant kinases (e.g., EGFR, BRAF) in radiometric (P-ATP) or fluorescence-based (ADP-Glo™) formats.

- Crystallography : Co-crystallize the compound with target kinases to resolve binding modes (PDB deposition recommended).

- In-Silico Docking : AutoDock Vina or Schrödinger Glide to prioritize kinases for experimental validation .

Q. How can isotopic labeling (e.g., 13^{13}13C/15^{15}15N) aid in metabolic pathway elucidation?

Methodological Answer:

- Synthesis of Labeled Analogs : Introduce C at the urea carbonyl or N in the pyridazinone ring via isotopically enriched reagents (e.g., C-KOCN).

- LC-MS/MS Tracing : Monitor labeled metabolites in hepatocyte incubations (e.g., Phase I oxidation products).

- NMR-Based Flux Analysis : Quantitate isotopic incorporation in excreted metabolites (e.g., urine samples from rodent studies) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.